[1,1'-Biphenyl]-4-thiol, 4'-methyl-
Description
[1,1'-Biphenyl]-4-thiol, 4'-methyl- (CAS: 200958-14-1) is a sulfur-containing biphenyl derivative with the molecular formula C₁₃H₁₂S and an average molecular weight of 200.30 g/mol . Its structure features a biphenyl backbone substituted with a methyl group at the 4'-position and a thiol (-SH) group at the 4-position (Figure 1). This compound is of interest in materials science and organic synthesis due to the electronic and steric effects imparted by the methyl and thiol groups.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOGUXDWDUHGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374993 | |
| Record name | [1,1'-Biphenyl]-4-thiol, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200958-14-1 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-4-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200958-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-Biphenyl]-4-thiol, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize [1,1’-Biphenyl]-4-thiol, 4’-methyl- involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 4-bromotoluene and magnesium in anhydrous ether. The Grignard reagent is then reacted with 4-chlorobenzenethiol to form the desired product.
Suzuki Coupling: Another method involves the Suzuki coupling reaction. This method uses 4-bromotoluene and 4-thiophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-thiol, 4’-methyl- typically involves large-scale Grignard or Suzuki coupling reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-thiol, 4’-methyl- can undergo oxidation reactions to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the thiol group. Reducing agents like lithium aluminum hydride can be used.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Disulfides.
Reduction: Biphenyl derivatives.
Substitution: Various substituted biphenyl compounds.
Scientific Research Applications
Catalysis
[1,1'-Biphenyl]-4-thiol, 4'-methyl- serves as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions. It is notably used in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules. The presence of the thiol group enhances its ability to stabilize metal centers, thereby improving reaction efficiency and selectivity .
Organic Synthesis
This compound is a crucial intermediate in the synthesis of biphenyl derivatives, which are widely used in pharmaceuticals and agrochemicals. The ability to functionalize biphenyls allows for the development of biologically active compounds with diverse pharmacological properties including anti-inflammatory, anti-cancer, and antimicrobial activities .
Material Science
The compound can form self-assembled monolayers (SAMs), which are vital for creating thin films and coatings with specific chemical properties. These SAMs can be utilized in sensors, electronic devices, and as protective layers on various substrates . Additionally, its derivatives are explored for applications in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) due to their electronic properties .
Biological Applications
Research indicates that biphenyl derivatives exhibit a range of biological activities. For instance, they have been investigated for their roles as antiandrogenic agents and immunosuppressants. The functionalization of biphenyl compounds allows for enhanced interaction with biological targets, leading to improved therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-thiol, 4’-methyl- involves its ability to participate in various chemical reactions due to the presence of the thiol group. The thiol group can form strong bonds with metals, making it useful in catalysis and material science. Additionally, the aromatic nature of the compound allows it to interact with other aromatic systems through π-π interactions, which is important in organic synthesis and material applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Biphenyl Thiols
Alkyl Chain Modifications
Impact of Substituents :
- The butyl group in 4'-Butyl-[1,1'-biphenyl]-4-thiol increases molecular weight by ~42 g/mol and may alter solubility in nonpolar solvents .
Functional Group Variations
Functional Group Effects :
- Thiol vs. Hydroxyl : Thiols are more nucleophilic than hydroxyl groups but less prone to hydrogen bonding.
- Electron-Withdrawing Groups: Cyano and ester groups (e.g., in Methyl 4'-cyano-biphenyl carboxylate) increase polarity and alter electronic properties of the biphenyl system .
Fluorinated and Nitro-Substituted Analogues
Fluorinated biphenyls (e.g., 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl) exhibit distinct electronic properties due to fluorine's electronegativity. However, [1,1'-Biphenyl]-4-thiol, 4'-methyl- lacks halogens, making it less polar but more amenable to certain coupling reactions (e.g., Pd-catalyzed Suzuki reactions) .
Example :
- 3′,4′-Difluoro-3-nitro-1,1′-biphenyl (DFNBP) : Nitro groups enhance electron deficiency, affecting reactivity in electrophilic substitutions .
Biological Activity
[1,1'-Biphenyl]-4-thiol, 4'-methyl- (C13H12S) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
- Molecular Formula : C13H12S
- Molecular Weight : 212.30 g/mol
- Structure : The compound features a biphenyl structure with a thiol (-SH) group and a methyl (-CH₃) substituent on one of the phenyl rings.
Synthesis
The synthesis of [1,1'-Biphenyl]-4-thiol, 4'-methyl- typically involves the reaction of appropriate halogenated biphenyl derivatives with thiol reagents under controlled conditions. Various methods have been reported, including:
- Nucleophilic substitution reactions .
- Electrophilic aromatic substitution .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiol-containing compounds. While specific data on [1,1'-Biphenyl]-4-thiol, 4'-methyl- is limited, analogs in the thiol class have demonstrated significant activity against various pathogens. For instance:
- Compounds with similar structures have shown effectiveness against bacteria and fungi through mechanisms involving thiol reactivity with microbial proteins .
Antioxidant Activity
Thiol compounds are known for their antioxidant properties. The presence of the thiol group in [1,1'-Biphenyl]-4-thiol, 4'-methyl- suggests potential for:
- Scavenging free radicals .
- Reducing oxidative stress in biological systems.
Case Studies
- Antimicrobial Screening : In a study evaluating various thiol derivatives, compounds similar to [1,1'-Biphenyl]-4-thiol exhibited promising antimicrobial activities against Gram-positive and Gram-negative bacteria using agar diffusion methods .
- Cellular Studies : Investigations into the cellular effects of related thiol compounds revealed that they can induce stress responses in bacterial cells by modifying essential proteins involved in redox balance .
The biological activity of [1,1'-Biphenyl]-4-thiol, 4'-methyl- can be attributed to:
- Thiol Reactivity : The -SH group can form disulfides or react with electrophilic centers in proteins, leading to functional modifications that impact microbial viability.
- Redox Modulation : By participating in redox reactions, these compounds can alter cellular signaling pathways associated with stress responses and apoptosis.
Research Findings
A summary of relevant findings from recent literature is presented below:
Q & A
Q. What are the recommended synthetic routes for [1,1'-Biphenyl]-4-thiol, 4'-methyl- in academic settings?
The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions to form the biphenyl backbone, followed by functionalization of the thiol group. For example, Suzuki-Miyaura coupling (using aryl boronic acids and halides) is a reliable method for biphenyl synthesis . Subsequent deprotection of protected thiol precursors (e.g., via reduction of disulfide intermediates) is critical, as direct monolayer preparation from unprotected intermediates may fail . Optimizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) is essential to prevent oxidation of the thiol group.
Q. How can researchers characterize the structural purity of [1,1'-Biphenyl]-4-thiol, 4'-methyl-?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm the presence of the methyl group (δ ~2.3 ppm for aromatic methyl) and biphenyl-thiol backbone (distinct aromatic proton splitting patterns) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., CHS, exact mass 200.0668) .
- X-ray Crystallography: Programs like SHELXL/SHELXT refine crystal structures, particularly for verifying planar biphenyl conformations and thiol group orientation .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The thiol group can cause irritation .
- Ventilation: Work in a fume hood to minimize inhalation risks.
- Waste Disposal: Separate thiol-containing waste for specialized treatment to prevent environmental release .
Advanced Research Questions
Q. How can researchers address challenges in forming self-assembled monolayers (SAMs) with this compound?
Initial attempts to prepare SAMs directly from unprotected thiols may fail due to oxidation or steric hindrance. A validated approach involves:
Precursor Reduction: Reduce disulfide intermediates (e.g., using NaBH) to generate free thiols .
Substrate Pretreatment: Clean gold or silver surfaces with piranha solution to ensure oxide-free surfaces.
Optimized Deposition: Use ethanol or toluene as solvents and control immersion time (typically 24–48 hours) for dense monolayer formation .
Q. What computational tools are recommended for predicting reactivity or designing derivatives?
- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution or coordination with metals .
- Retrosynthesis Software: Tools leveraging databases like Reaxys or Pistachio suggest feasible pathways for derivative synthesis (e.g., introducing substituents at the 4'-position) .
Q. How does structural modification impact this compound’s application in coordination polymers?
Adding electron-withdrawing/donating groups (e.g., -CF, -OCH) to the biphenyl backbone alters its binding affinity to metal centers. For example:
Q. What discrepancies exist in reported synthetic yields, and how can they be resolved?
Contradictions in yields often arise from:
- Protection/Deprotection Efficiency: Incomplete reduction of disulfide intermediates lowers final thiol yields. Use TLC or Raman spectroscopy to monitor reaction progress .
- Cross-Coupling Side Reactions: Homocoupling of boronic acids can occur if Pd catalysts are not carefully controlled. Optimize catalyst loading (e.g., 5 mol% Pd(PPh)) and reaction temperature .
Future Research Directions
- Biocatalytic Synthesis: Explore enzymatic routes (e.g., thioesterases) for greener production .
- Environmental Impact Studies: Investigate biodegradation pathways using LC-MS to identify metabolites and assess ecotoxicity .
- Advanced Material Applications: Test SAMs in molecular electronics or biosensors, leveraging the compound’s stable Au-S binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
